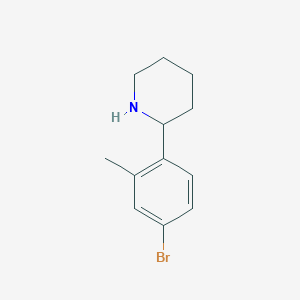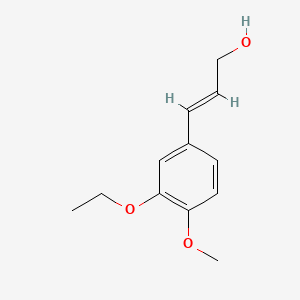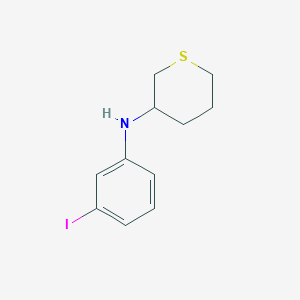
n-(3-Iodophenyl)tetrahydro-2h-thiopyran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(3-Iodophenyl)tetrahydro-2h-thiopyran-3-amine is a chemical compound with the molecular formula C11H14INS and a molecular weight of 319.21 g/mol . This compound is characterized by the presence of an iodophenyl group attached to a tetrahydro-2h-thiopyran-3-amine structure. It is a versatile building block in chemical research due to its unique reactivity and stability .
Preparation Methods
The synthesis of n-(3-Iodophenyl)tetrahydro-2h-thiopyran-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iodoaniline and tetrahydro-2h-thiopyran-3-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve bulk manufacturing processes, sourcing, and procurement of high-purity starting materials to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
n-(3-Iodophenyl)tetrahydro-2h-thiopyran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
n-(3-Iodophenyl)tetrahydro-2h-thiopyran-3-amine has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It plays a role in the design and synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-(3-Iodophenyl)tetrahydro-2h-thiopyran-3-amine involves its interaction with specific molecular targets and pathways. The iodophenyl group can participate in various binding interactions, while the thiopyran-3-amine structure can engage in hydrogen bonding and other non-covalent interactions. These interactions contribute to the compound’s biological activity and reactivity .
Comparison with Similar Compounds
n-(3-Iodophenyl)tetrahydro-2h-thiopyran-3-amine can be compared with similar compounds, such as:
n-(3-Bromophenyl)tetrahydro-2h-thiopyran-3-amine: This compound has a bromine atom instead of an iodine atom, resulting in different reactivity and properties.
n-(3-Chlorophenyl)tetrahydro-2h-thiopyran-3-amine: The presence of a chlorine atom affects the compound’s chemical behavior and applications.
n-(3-Fluorophenyl)tetrahydro-2h-thiopyran-3-amine:
Properties
Molecular Formula |
C11H14INS |
|---|---|
Molecular Weight |
319.21 g/mol |
IUPAC Name |
N-(3-iodophenyl)thian-3-amine |
InChI |
InChI=1S/C11H14INS/c12-9-3-1-4-10(7-9)13-11-5-2-6-14-8-11/h1,3-4,7,11,13H,2,5-6,8H2 |
InChI Key |
YPZMSMGOOWVEFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)NC2=CC(=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13553673.png)
![Tert-butyl 9-(hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13553680.png)

![Tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13553706.png)
![{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B13553707.png)
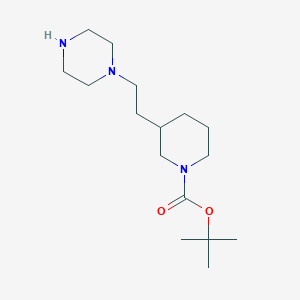


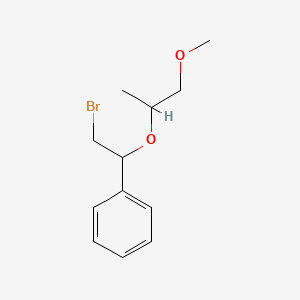
methyl}-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B13553737.png)

![rac-tert-butyl N-{4-[(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]phenyl}carbamate](/img/structure/B13553749.png)
